7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4H-chromen-4-one
Overview
Description
7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4H-chromen-4-one typically involves the condensation of appropriate substituted benzaldehydes with 7-chloro-4-hydroxycoumarin under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of 7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3-oxo-4H-chromen-4-one.
Reduction: Formation of 7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4H-dihydrochromen-4-one.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer and antidepressant agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
7-chloro-4-hydroxycoumarin: A precursor in the synthesis of the target compound.
2-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4H-chromen-4-one: Lacks the chlorine atom but shares similar structural features.
7-chloro-2-(4-methoxyphenyl)-3-hydroxy-4H-chromen-4-one: Similar structure but with different substituents.
Uniqueness
7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4H-chromen-4-one is unique due to its specific combination of substituents, which confer distinct biological activities and chemical reactivity. Its chlorine atom and ethoxy-methoxy substitution pattern contribute to its unique pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3-hydroxychromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO5/c1-3-23-13-7-4-10(8-15(13)22-2)18-17(21)16(20)12-6-5-11(19)9-14(12)24-18/h4-9,21H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUJFMZEFRZZFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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